Hexachlorophosphazene

Beschreibung

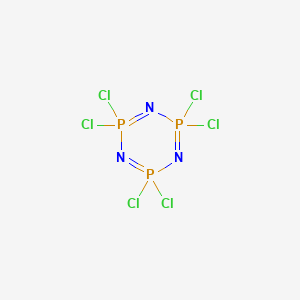

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2,2,4,4,6,6-hexachloro-1,3,5-triaza-2λ5,4λ5,6λ5-triphosphacyclohexa-1,3,5-triene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Cl6N3P3/c1-10(2)7-11(3,4)9-12(5,6)8-10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBIJTWDKTYCPMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

N1=P(N=P(N=P1(Cl)Cl)(Cl)Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

(NPCl2)3, Cl6N3P3 | |

| Record name | Hexachlorophosphazene | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Hexachlorophosphazene | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25231-98-5 | |

| Record name | 2λ5,4λ5,6λ5-1,3,5,2,4,6-Triazatriphosphorine, 2,2,4,4,6,6-hexachloro-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25231-98-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID4061331 | |

| Record name | Hexachlorocyclotriphosphazene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4061331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

347.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

940-71-6 | |

| Record name | Hexachlorocyclotriphosphazene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=940-71-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hexachlorocyclotriphosphazene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000940716 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphonitrilic chloride trimer | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=209799 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phosphonitrilic chloride trimer | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2667 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2.lambda.5,4.lambda.5,6.lambda.5-1,3,5,2,4,6-Triazatriphosphorine, 2,2,4,4,6,6-hexachloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hexachlorocyclotriphosphazene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4061331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2,4,4,6,6-hexachloro-1,3,5-triaza-2,4,6-triphosphorine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.160 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HEXACHLOROCYCLOTRIPHOSPHATRIAZENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7VR28MTM9D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Reaction Pathways

Classical Synthesis Approaches

The foundational methods for synthesizing hexachlorophosphazene were established in the 19th and early 20th centuries, laying the groundwork for subsequent refinements.

Modern Synthesis Techniques

Contemporary research has focused on refining the classical methods to enhance efficiency, product purity, and control over the final product distribution.

Optimized Reaction Conditions for Enhanced Yield and PurityModern synthesis still largely relies on the reaction between PCl₅ and NH₄Cl, but with optimized conditions to maximize the yield of the desired hexachlorocyclotriphosphazene trimer. Research has shown that factors such as reaction temperature, time, and reactant ratios are critical. For instance, carrying out the reaction in boiling chlorobenzene (B131634) (b.p. 131°C) requires 25-30 hours for completion, while using sym-tetrachloroethane (b.p. 147°C) can reduce the reaction time to just 7-8 hours due to the higher temperature.nih.govOne study identified optimal conditions using sublimed PCl₅ and NH₄Cl in chlorobenzene, achieving a 100% conversion of PCl₅ and a 40% yield of the trimer with a reaction time of 190 minutes at approximately 131°C.researchgate.netPost-synthesis purification techniques, such as recrystallization from solvents like normal hexane (B92381) and subsequent vacuum sublimation at around 60°C, are crucial for obtaining high-purity trimer (often >98-99%), free from other cyclic oligomers.wikipedia.orggoogle.comresearchgate.net

| Solvent | Boiling Point (°C) | Reaction Time (hours) |

|---|---|---|

| Chlorobenzene | 131 | 25-30 |

| sym-Tetrachloroethane | 147 | 7-8 |

| Pyridine (B92270)* | 115 | 1 |

*Note: Pyridine acts as both a solvent and an HCl acceptor, significantly accelerating the reaction. nih.gov

Influence of Solvents and Catalysts on SynthesisThe choice of solvent and the introduction of catalysts can profoundly impact the reaction rate and yield. As noted, higher boiling point solvents like tetrachloroethane accelerate the reaction compared to chlorobenzene.nih.govThe use of pyridine as a solvent can dramatically reduce the reaction time to as little as one hour, with yields of the trimer reaching 80%, because it also acts as an acid scavenger, removing the HCl byproduct.nih.gov

Catalysts are widely employed in what is known as the liquid-solid two-phase catalysis synthesis process to shorten reaction times and improve yields. Divalent metal chlorides, such as zinc chloride (ZnCl₂), are commonly used, capable of increasing the yield to 70-75%. google.com More advanced catalytic systems, including composite catalysts like a mixture of FeCl₃, ZnCl₂, and MgCl₂, have been shown to further boost the conversion efficiency to 85% and product purity to 99%, while significantly shortening reaction times. google.com

| Method | Catalyst | Yield (%) |

|---|---|---|

| Uncatalyzed (liquid-solid) | None | ~46.3 |

| Catalyzed (liquid-solid) | ZnCl₂ | 70-75 |

| Catalyzed (liquid-solid) | FeCl₃/ZnCl₂/MgCl₂ Composite | up to 85 |

Control of Product Distribution (Trimer vs. Tetramer)The reaction of PCl₅ and NH₄Cl typically produces a mixture of cyclic oligomers, (NPCl₂)ₙ, where n can be 3, 4, 5, 6, 7, or higher, along with some linear polymers.wikipedia.orggoogle.comCommercial samples of the trimer often contain significant amounts of the tetramer, octachlorotetraphosphazene, sometimes as much as 40%.wikipedia.orgControlling the distribution to favor the trimer is a key objective.

Several factors influence the ratio of trimer to tetramer and higher oligomers. Studies have indicated that the duration of the reaction can lead to a gradual increase in the size of the cycles formed. nih.govpreprints.org Maintaining an excess of ammonium (B1175870) chloride in the reaction by gradually adding phosphorus pentachloride has been shown to increase the total yield of cyclophosphazenes from a typical 67% to 93%. nih.gov Furthermore, purification methods are instrumental in isolating the desired product. Slow vacuum sublimation is a particularly effective technique for separating the more volatile trimer from the less volatile tetramer and other oligomers. wikipedia.org While methods to produce the trimer in high purity are well-established, achieving predominant formation of specific higher cyclic homologues directly from the synthesis remains a challenge, with these reactions often being poorly controlled. nih.gov

Reaction Mechanisms

The synthesis of this compound, a key precursor for a vast range of polyphosphazene polymers, involves complex reaction mechanisms that have been the subject of extensive investigation. Understanding these pathways is crucial for controlling the reaction to favor the formation of the desired cyclic trimer, (NPCl₂)₃, over other linear or cyclic oligomers.

Formation Mechanisms of this compound

n NH₄Cl + n PCl₅ → (NPCl₂)ₙ + 4n HCl wikipedia.org

Key mechanistic insights suggest the following sequence of events:

Formation of an Intermediate Salt: In the solid state and in polar solvents, phosphorus pentachloride exists in an ionic form, [PCl₄]⁺[PCl₆]⁻. This ionic structure is believed to be a key reactant.

Initial Reaction and Chain Growth: The reaction is thought to initiate with the attack of ammonia (B1221849) (formed in situ from NH₄Cl) or NH₄Cl itself on the electrophilic phosphorus center. An important intermediate product formed at the initial stage is trichlorophosphazotrichlorophosphonium hexachlorophosphate, [Cl₃P=N-PCl₃]⁺[PCl₆]⁻. nih.govpreprints.org This species is stable in an anhydrous medium and has been isolated. nih.govpreprints.org

Chain Elongation: The phosphazene chain grows through subsequent reactions, likely involving the condensation of smaller units. youtube.com As the linear oligomer chain, Cl[PCl₂=N]ₙ–PCl₃⁺, grows, its solubility in the non-polar solvent increases, allowing the reaction to proceed further in the solution phase. nih.govpreprints.org

Intramolecular Cyclization: Once the linear chain reaches a sufficient length, it can undergo an intramolecular nucleophilic attack, leading to the elimination of PCl₄⁺ and the formation of a stable cyclic phosphazene ring. wikipedia.org This "back-biting" cyclization process is a critical step in forming the final product.

The formation of a mixture of cyclic oligomers, primarily the trimer (n=3) and tetramer (n=4), but also larger rings, is a characteristic of this synthesis. wikipedia.org The relative yields of these products can be influenced by reaction conditions.

Table 1: Proposed Intermediates in this compound Formation

| Proposed Intermediate | Formula | Role in Mechanism |

| Tetrachlorophosphonium | [PCl₄]⁺ | Initial electrophilic species reacting with nitrogen source. |

| Hexachlorophosphate | [PCl₆]⁻ | Counter-ion present from the ionic form of PCl₅. nih.govpreprints.org |

| Linear Dimer Cation | [Cl₃P=N-PCl₃]⁺ | An early-stage, isolatable linear intermediate. nih.govpreprints.org |

| Linear Oligomers | Cl[PCl₂=N]ₙ–PCl₃⁺ | Growing polymer chains that are precursors to cyclic products. nih.gov |

Investigation of Mechanistic Pathways in Phosphazene Synthesis

The investigation into the mechanistic pathways of phosphazene synthesis is ongoing, with research focusing on elucidating intermediate structures and transition states to achieve better control over the final products. The traditional method using PCl₅ and NH₄Cl is effective but can be difficult to control, often leading to a broad distribution of cyclic and linear products.

Modern studies have employed various analytical techniques to probe the reaction. For instance, ³¹P-NMR spectroscopy is a powerful tool for identifying the different phosphorus environments in the reaction mixture, allowing for the tracking of intermediates and products. uakron.edu Additionally, liquid chromatography has been used to separate the complex mixture of cyclic products (NPCl₂)ₙ where n = 5–9, enabling their individual identification through mass spectrometry and NMR spectroscopy. nih.gov

An alternative synthetic route that provides insight into mechanistic pathways is the reaction of PCl₅ with tris(trimethylsilyl)amine (B75434), N(SiMe₃)₃. acs.org This reaction can be directed to yield either the cyclic trimer, (NPCl₂)₃, or the linear monomer Cl₃P=NSiMe₃, which is a key precursor for living cationic polymerization. acs.org The choice of product is highly dependent on the reaction conditions, such as the order of reagent addition. acs.org This method highlights how different precursors can fundamentally alter the reaction pathway, avoiding the heterogeneous and complex nature of the NH₄Cl reaction.

Investigations into the cyclization of well-defined linear oligodichlorophosphazenes have shown that these chains are stable when heated alone but form cyclic products in the presence of agents like hexamethyldisilazane (B44280) (HMDS) or ammonium chloride. nih.gov This demonstrates that cyclization is not a simple thermal process but is chemically induced, providing a potential method for synthesizing specific ring sizes from corresponding linear precursors. nih.gov

Table 2: Comparison of Synthetic Pathways and Mechanistic Features

| Synthetic Method | Reactants | Key Mechanistic Features | Product Control |

| Ammonolysis (Traditional) | PCl₅ + NH₄Cl | Heterogeneous reaction; involves ionic PCl₅; formation of linear oligomers followed by intramolecular cyclization. wikipedia.orgnih.gov | Moderate; yields a mixture of cyclic oligomers (n=3-7+). google.com |

| Silylamine Method | PCl₅ + N(SiMe₃)₃ | Homogeneous reaction; can be controlled to form a linear monomer or cyclic trimer. acs.org | High; conditions can be tuned for specific products. acs.org |

| Controlled Cyclization | Cl[PCl₂=N]ₙ–PCl₃⁺ + HMDS/NH₄Cl | Cyclization of pre-formed linear oligomers induced by a chemical agent. nih.gov | Potentially very high; allows for the synthesis of specific ring sizes. nih.gov |

Advanced Structural Characterization and Spectroscopic Analysis

Molecular Structure and Symmetry

Hexachlorophosphazene, with the chemical formula (NPCl₂)₃, is a cyclic inorganic compound featuring a core ring of alternating phosphorus and nitrogen atoms. wikipedia.org Each phosphorus atom is also bonded to two chlorine atoms, resulting in a molecule of high symmetry. The structural analysis of this compound has been a subject of significant interest, revealing key details about its conformation, bond parameters, and the nature of its bonding.

The six-membered P₃N₃ ring of this compound is nearly planar but exhibits a slight deviation, often described as a ruffling or puckering. wikipedia.org While some descriptions note the ring as planar, more detailed analyses reveal this minor distortion. wikipedia.orgtheorchem.ru This contrasts with the related compound hexafluorophosphazene, (NPF₂)₃, whose P₃N₃ ring is considered to be completely planar. wikipedia.org The molecule possesses D₃h symmetry, indicating a high degree of order in its structure. wikipedia.org

Experimental characterization, primarily through single-crystal X-ray crystallography, has provided precise measurements of the bond lengths and angles within the this compound molecule. wikipedia.org The six P-N bonds within the ring are equivalent, with a consistent length of approximately 157 picometers (pm). wikipedia.org This bond distance is notably shorter than the typical P-N single bond length (approx. 177 pm), suggesting a bond order greater than one. wikipedia.org Each phosphorus atom is tetrahedrally coordinated, and the angle between the two chlorine atoms attached to a single phosphorus atom (Cl-P-Cl) is 101°. wikipedia.org

Below is a table summarizing the known experimental structural parameters for this compound.

| Parameter | Value |

| P-N Bond Length | 157 pm wikipedia.org |

| Cl-P-Cl Bond Angle | 101° wikipedia.org |

The nature of the bonding in cyclophosphazenes has been a topic of extensive theoretical study. Early models proposed to explain the short, equal P-N bond lengths invoked a delocalized π-system resulting from the overlap of nitrogen 2p orbitals with phosphorus 3d orbitals, analogous to aromaticity in benzene. wikipedia.org

However, modern computational calculations have largely revised this view. theorchem.ru Current theoretical models suggest that the contribution of phosphorus d-orbitals is minimal. Instead, the bonding is better described by a combination of a polarized σ-bond with significant ionic character and a phenomenon known as negative hyperconjugation. theorchem.ru This model proposes that the nitrogen lone pair electron density donates into the P-Cl σ* antibonding orbitals. theorchem.ru This interaction strengthens and shortens the P-N bond without invoking d-orbital participation and is now widely accepted as a more accurate description that aligns with both theoretical calculations and experimental observations. theorchem.ru

Spectroscopic Characterization Techniques

Phosphorus-31 Nuclear Magnetic Resonance (³¹P-NMR) spectroscopy is an indispensable tool for the analysis of phosphorus-containing compounds, and it serves as the primary method for assaying this compound and its many derivatives. wikipedia.org Given that ³¹P is a spin-1/2 nucleus with 100% natural abundance, the technique is highly sensitive and provides clear, interpretable spectra.

This technique is crucial not only for confirming the identity and purity of the parent compound but also for monitoring its chemical transformations. A key example is its use in tracking the thermal ring-opening polymerization (ROP) of this compound to form poly(dichlorophosphazene) (B1141720). During this process, ³¹P-NMR can distinguish between the starting cyclic trimer, linear oligomeric intermediates, and the final high-molecular-weight polymer, allowing for detailed kinetic and mechanistic studies.

The ³¹P-NMR spectrum of pure this compound is remarkably simple, consisting of a single sharp resonance. This is because all three phosphorus atoms in the symmetrical molecule are chemically and magnetically equivalent. wikipedia.org

Chemical Shifts The chemical shift (δ) in ³¹P-NMR is reported in parts per million (ppm) relative to a standard, typically 85% phosphoric acid. For this compound, this single peak appears at approximately 20.6 ppm. wikipedia.org

| Compound | Spin System | Chemical Shift (δ) |

| This compound | A₃ | 20.6 ppm wikipedia.org |

Coupling Constants Spin-spin coupling, which results in the splitting of NMR signals, provides valuable information about the connectivity of atoms. In the ³¹P-NMR spectrum of this compound, no P-P coupling is observed because all the phosphorus nuclei are equivalent. However, when the chlorine atoms are substituted with other groups, the symmetry of the molecule is often lowered. This leads to chemically distinct phosphorus atoms that can couple with each other. The magnitude of the two-bond coupling constant (²JP-N-P) in these derivatives is a critical parameter for structural elucidation, helping to identify which phosphorus atoms are adjacent in the ring. materialsproject.org While P-P coupling is not seen in the parent compound, couplings to other nuclei like ¹H and ¹³C in substituted phosphazenes are also routinely used to determine their precise molecular structure.

³¹P-NMR Spectroscopy for Structural Elucidation and Reaction Monitoring

Deconvolution Analyses of NMR Spectra for Polymerization Studies

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ³¹P Magic-Angle Spinning (MAS) NMR, is a powerful tool for monitoring the thermal ring-opening polymerization (ROP) of hexachlorocyclotriphosphazene into poly(dichlorophosphazene). uleth.ca The progression of this reaction can be tracked by comparing the ³¹P MAS NMR spectra of the initial trimer with the reaction mixture at various time intervals. uleth.caresearchgate.net

During polymerization, distinct signals corresponding to the starting cyclic trimer, linear oligomers, and the final high molecular weight polymer can be identified and quantified. uleth.ca The unreacted cyclic trimer, (NPCl₂)₃, typically exhibits a characteristic signal around 19-20 ppm. uleth.caresearchgate.net As the polymerization proceeds, the intensity of this peak diminishes, while new signals emerge. A broad signal centered around -17 ppm is characteristic of the resulting poly(dichlorophosphazene) chains. researchgate.net

A key aspect of analyzing the polymerization process is the use of deconvolution analyses on the complex, overlapping signals in the NMR spectra. uleth.caresearchgate.net The broad signal for poly(dichlorophosphazene) is not a single peak but a composite of multiple individual components. uleth.ca Deconvolution allows for the resolution of these components, which can be assigned to species with different chain lengths or distinct chemical environments within the polymer structure. uleth.ca For instance, studies have identified and analyzed up to ten individual components within the polymer signal. uleth.caresearchgate.net The chemical shifts and relative intensities of these deconvoluted peaks provide quantitative information about the rates of chain propagation and cross-linking, offering deep insight into the polymerization mechanism. uleth.ca

Table 1: ³¹P MAS NMR Deconvolution Data for Thermal Ring-Opening Polymerization of Hexachlorocyclotriphosphazene This table is representative of data interpretation from deconvolution analyses and illustrates how different species are identified during polymerization.

| Species | Typical Chemical Shift (δ, ppm) | Observation |

|---|---|---|

| Cyclic Trimer ((NPCl₂)₃) | ~19 | Signal intensity decreases as polymerization progresses. uleth.caresearchgate.net |

| Linear Oligomers | ~ -6 | Intermediate species observed during the reaction. uleth.ca |

| Poly(dichlorophosphazene) | ~ -17 | Broad signal composed of multiple components, intensity increases over time. researchgate.net |

| Hydrolysis Products | Variable | Can be identified as minor signals if moisture is present. uleth.ca |

Infrared (IR) Spectroscopy for Vibrational Modes and Functional Group Analysis

Infrared (IR) spectroscopy is an essential technique for probing the vibrational modes of this compound and identifying its key functional groups. The IR spectrum provides a characteristic fingerprint of the molecule, revealing information about the P-N and P-Cl bonds within the phosphazene ring. wikipedia.org

The IR spectrum of this compound is dominated by strong absorptions corresponding to the stretching vibrations of the phosphazene ring and the exocyclic phosphorus-chlorine bonds. The primary characteristic bands are assigned as follows:

P-N Stretching (νP–N): Strong vibrational bands observed at approximately 1218 cm⁻¹ are assigned to the asymmetric stretching of the P-N bonds in the ring. wikipedia.org Another band sometimes noted around 1370 cm⁻¹ is also attributed to P-N stretching. wikipedia.org These high frequencies are indicative of the significant double-bond character of the P-N bonds.

P-Cl Stretching (νP–Cl): The stretching vibrations of the phosphorus-chlorine bonds typically appear in the 500–600 cm⁻¹ region. wikipedia.org

Ring Vibrations: A band around 860 cm⁻¹ is often assigned to a ring breathing or deformation mode. wikipedia.org

Table 2: Characteristic Infrared Vibrational Bands for this compound

| Vibrational Mode | Frequency (cm⁻¹) | Reference |

|---|---|---|

| P-N Stretch (νP–N) | 1218, 1370 | wikipedia.org |

| P-Cl Stretch (νP–Cl) | 500 - 600 | wikipedia.org |

| Ring Vibration | ~860 | wikipedia.org |

To gain a more profound understanding of the vibrational spectrum, experimental IR data are often compared with spectra calculated using computational methods, such as Density Functional Theory (DFT). rsc.org This comparative analysis aids in the definitive assignment of vibrational bands and provides insights into the molecule's force fields and bonding. rsc.orgresearchgate.net

Computational models can predict the frequencies and intensities of vibrational modes for a given molecular geometry. arxiv.org By comparing the calculated spectrum with the experimental one, researchers can validate the accuracy of both the theoretical model and the experimental band assignments. researchgate.net Discrepancies between the two can highlight specific molecular interactions or anharmonicity effects not accounted for in the computational model. frontiersin.org For phosphazenes, this approach has been used to evaluate the electronic structure and donor ability of derivatives, where calculated IR spectra of putative complexes are compared to data for known compounds. rsc.org

X-ray Crystallography for Solid-State Structure Determination

Refined crystallographic studies of (NPCl₂)₃ have revealed several key structural features. The P₃N₃ ring is nearly planar, though it exhibits a slight puckering or ruffled conformation. wikipedia.orgrsc.org The molecule possesses D₃h symmetry. wikipedia.org All the P-N bonds within the ring are essentially equal in length, with a measured distance of approximately 1.581 Å. rsc.org This bond length is significantly shorter than a typical P-N single bond (ca. 1.77 Å), indicating substantial π-bonding and electron delocalization around the ring. wikipedia.org

The phosphorus atoms are in a tetrahedral coordination environment, bonded to two nitrogen atoms and two chlorine atoms. wikipedia.org The exocyclic P-Cl bond lengths are in the range of 1.991–1.995 Å. rsc.org The endocyclic (ring) bond angles are also precisely determined, with the N-P-N angle being approximately 118.4° and the P-N-P angle being about 121.4°. rsc.org

Table 3: Key Crystallographic Data for this compound

| Structural Parameter | Value | Reference |

|---|---|---|

| P-N Bond Length | 1.581 Å | rsc.org |

| P-Cl Bond Length | 1.991 - 1.995 Å | rsc.org |

| N-P-N Bond Angle | 118.4° | rsc.org |

| P-N-P Bond Angle | 121.4° | rsc.org |

| Cl-P-Cl Bond Angle | 101° | wikipedia.org |

| Molecular Symmetry | D3h | wikipedia.org |

UV-Vis Spectroscopy for Electronic Transitions and Solvent Effects

UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. libretexts.orglibretexts.org The absorption of energy promotes electrons from lower-energy (ground state) orbitals to higher-energy (excited state) orbitals. youtube.com For this compound, the relevant transitions involve the promotion of non-bonding (n) electrons from nitrogen and chlorine atoms and π electrons from the delocalized ring system into anti-bonding (π*) orbitals. slideshare.net The UV-Vis spectrum of this compound shows characteristic absorption bands in the ultraviolet region. researchgate.net

The position and intensity of these absorption bands can be influenced by the solvent in which the spectrum is measured, a phenomenon known as solvatochromism. ijcce.ac.ir The polarity of the solvent can stabilize the ground and excited states of the molecule to different extents. youtube.comyoutube.com An increase in solvent polarity typically causes a shift in the absorption maximum (λ_max). slideshare.net

Bathochromic Shift (Red Shift): A shift to a longer wavelength, often seen for π → π* transitions in more polar solvents. slideshare.net

Hypsochromic Shift (Blue Shift): A shift to a shorter wavelength, commonly observed for n → π* transitions as solvent polarity increases due to the stabilization of the non-bonding ground state electrons through interactions like hydrogen bonding. youtube.comslideshare.net

Analyzing these solvent effects provides valuable information about the nature of the electronic transitions occurring in the this compound molecule. biointerfaceresearch.com

Mass Spectrometry (e.g., MALDI-TOF) for Molecular Weight and Composition

Mass spectrometry is a crucial analytical technique for determining the molecular weight and elemental composition of molecules. For the analysis of phosphazene oligomers and polymers, Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is particularly useful. researchgate.netnih.gov This soft ionization technique is well-suited for large, non-volatile molecules like polymers, preventing their fragmentation during analysis. imrpress.com

In a MALDI-TOF analysis, the analyte is co-crystallized with a matrix compound that strongly absorbs laser energy. imrpress.com A pulsed laser irradiates the sample, causing the matrix to desorb and ionize the analyte molecules. The ions are then accelerated into a flight tube, and their mass-to-charge ratio (m/z) is determined by their time-of-flight to the detector. imrpress.com

While direct MALDI-TOF analysis of the volatile this compound trimer is less common, the technique is invaluable for characterizing the products of its substitution and polymerization reactions. researchgate.net It can be used to determine the molecular weight distribution of poly(dichlorophosphazene) samples, identify the end groups of polymer chains, and confirm the structure of substituted cyclophosphazenes by providing the precise mass of the parent ion. researchgate.netnih.gov

Reactivity and Chemical Transformations

Nucleophilic Substitution Reactions at Phosphorus Centers

The core of hexachlorophosphazene's chemistry lies in the nucleophilic substitution reactions that occur at the phosphorus atoms. wikipedia.org The six chlorine atoms attached to the phosphorus centers can be replaced by a wide variety of nucleophiles, leading to the formation of a diverse range of organo-substituted cyclophosphazenes. rsc.org These reactions typically proceed via an Sₙ2 mechanism at the phosphorus center, involving a proposed trigonal bipyramidal transition state. wikipedia.org The substitution can be partial or complete, allowing for precise control over the final product's properties. acs.org This reactivity is the foundation for synthesizing numerous derivatives, from small molecules to high molecular weight polymers known as polyphosphazenes. umich.edu

The substitution pathway is influenced by the nature of the nucleophile. For instance, primary amines often lead to geminal disubstitution, where two chlorine atoms on the same phosphorus atom are replaced. researchgate.net In contrast, secondary amines tend to result in non-geminal substitution. researchgate.net The extensive possibilities for substitution make this compound a valuable starting material for creating compounds with tailored properties, such as flame retardants, high-performance elastomers, and biologically active molecules. dergipark.org.trwikipedia-on-ipfs.org

The substitution of chlorine atoms on the this compound ring is not random; it is governed by regioselectivity, which is significantly influenced by steric and electronic effects. wikipedia.orgnih.govresearchgate.net When the first nucleophile substitutes a chlorine atom on a P₃N₃ ring, it can direct the position of the second incoming nucleophile. This control can lead to geminal (both substitutions on the same phosphorus atom) or non-geminal (substitutions on different phosphorus atoms) products. researchgate.net

Steric hindrance from bulky nucleophiles or substituents already present on the ring plays a crucial role in determining the substitution pattern. acs.orgnih.gov Large, bulky side groups can limit the number of substitutions that can occur on the polymer chain, and their presence can hinder further reactions at adjacent sites. acs.org For example, the reaction with primary amines like t-butylamine often favors a geminal pathway due to steric factors. researchgate.net Conversely, the initial substitution can electronically deactivate the already substituted phosphorus atom, making subsequent attacks at other phosphorus centers more likely, leading to a non-geminal pathway. wikipedia.org This deactivation is partly attributed to oxygen lone pair π-backdonation in the case of alkoxide substituents. wikipedia.org The interplay between these steric and electronic factors allows for a degree of control over the architecture of the resulting substituted phosphazene. nih.gov

This compound readily undergoes nucleophilic substitution with alkali metal alkoxides (NaOR) and amides. wikipedia.org These reactions are fundamental for the synthesis of a wide range of alkoxy and amino-substituted cyclophosphazenes. The polysubstitution with alkoxides proceeds in a stepwise manner, displacing chloride ions at different phosphorus centers. wikipedia.org

The general reactions can be represented as: (NPCl₂)₃ + 3 NaOR → (NPCl(OR))₃ + 3 NaCl (NPCl(OR))₃ + 3 NaOR → (NP(OR)₂)₃ + 3 NaCl wikipedia.org

The resulting hexalkoxyphosphazenes are noted for their high thermal and chemical stability and have found applications as high-temperature lubricants and fireproof materials. wikipedia.org

Similarly, reactions with primary and secondary amines lead to aminophosphazenes. Kinetic studies involving aromatic primary amines such as aniline, p-toluidine, and p-anisidine (B42471) have shown that the first and second stages of chlorine replacement proceed via an Sₙ2(P) mechanism. rsc.org The reaction pathway can be influenced by the presence of a base; for example, in the presence of excess tri-n-butylamine, kinetic evidence suggests a base-catalyzed E1(c.b.) mechanism for the formation of geminal products. rsc.org

The versatility of this compound as a scaffold is demonstrated by its reactions with a vast array of nucleophiles, including those with organic, organometallic, and biological functionalities.

Organic Functional Groups: A wide variety of organic groups can be introduced by reacting this compound with bifunctional nucleophiles like diols, diamines, and aminoalcohols. dergipark.org.tr These reactions can yield spirocyclic, ansa (where a single chain links two positions on the ring), and bino (bridged) products. rsc.orgdergipark.org.tr For instance, reacting N-substituted aminoalcohols with this compound can produce spiro-cyclic tetrachlorocyclotriphosphazene derivatives. dergipark.org.tr Similarly, the reaction with 2-hydroxyethylacrylate can lead to a mono-substituted product, which can be further polymerized. gsconlinepress.com The introduction of these organic side groups is a key strategy for tuning the properties of the resulting materials, leading to applications as liquid crystals, flame retardants, and more. dergipark.org.tr

Organometallic Functional Groups: Substitution reactions can also be performed with organometallic reagents. The reaction of this compound with trimethylaluminum, for example, yields the fully substituted hexamethylcyclotriphosphazene (B12323834) alongside a ring-opened linear phosphazene salt. osti.gov This particular reaction proceeds through both geminal and non-geminal substitution pathways. osti.gov However, reactions of the subsequent polymer, poly(dichlorophosphazene) (B1141720), with organometallic reagents can be complex due to potential coordination between the skeletal nitrogen atoms and the incoming reagent. acs.org

Biomolecule Functional Groups: The phosphazene core can be functionalized with biologically relevant molecules. This is often achieved by protecting all but one reactive site on the biomolecule before coupling it to the phosphazene ring, followed by a deprotection step. acs.orgumich.edu This method allows for the attachment of complex molecules like sugars and steroids. acs.org Spermine-bridged cyclotriphosphazene (B1200923) derivatives have been synthesized and subsequently derivatized with paraben compounds, with some of the resulting molecules showing anticancer activity. rsc.org

Kinetic studies of the substitution reactions of this compound provide valuable insights into the reaction mechanisms and the factors influencing reaction rates. These studies have been conducted with various nucleophiles, including amines and alcohols, and under different reaction conditions. rsc.orgrsc.orgrsc.org For example, the reactions with aromatic primary amines have been shown to follow an Sₙ2(P) mechanism for the initial substitution steps. rsc.org Similarly, the substitution reaction with sodium 2,2,2-trifluoroethoxide is also described by an Sₙ2 mechanism. rsc.org

The kinetics of substitution reactions can be quantified by determining reaction rate constants and activation parameters like activation energy and entropy. rsc.org For the series substitution reaction between this compound and 2,2,2-trifluoroethanol (B45653), kinetic data fit a second-order equation well. rsc.orgrsc.org In this system, it was observed that as the number of chlorine atoms replaced by trifluoroethoxy groups increased, there was a significant decrease in both the activation energy and the activation entropy. rsc.org

The table below presents the relative reaction rate constants for the stepwise substitution of this compound with 2,2,2-trifluoroethanol at different temperatures.

| Rate Constant Ratio | 10 °C | 20 °C | 30 °C | 40 °C |

|---|---|---|---|---|

| k₁/k₀ | 0.291 | 0.295 | 0.300 | 0.304 |

| k₂/k₀ | 0.076 | 0.081 | 0.086 | 0.092 |

| k₃/k₀ | 0.027 | 0.031 | 0.035 | 0.039 |

| k₄/k₀ | 0.009 | 0.011 | 0.013 | 0.016 |

| k₅/k₀ | 0.003 | 0.004 | 0.005 | 0.006 |

The activation parameters calculated for this reaction series are shown in the following table.

| Reaction Step | Activation Energy (Eₐ), kJ/mol | Activation Entropy (ΔS‡), J/(mol·K) |

|---|---|---|

| k₀ | 50.4 | -64.8 |

| k₁ | 51.3 | -69.8 |

| k₂ | 55.1 | -67.7 |

| k₃ | 58.8 | -65.2 |

| k₄ | 62.8 | -62.7 |

| k₅ | 65.8 | -62.3 |

These data illustrate how the progressive substitution of chlorine atoms alters the electronic environment of the phosphazene ring, thereby affecting the energetics of subsequent substitution steps. rsc.org

Phase-transfer catalysis (PTC) is an effective technique for carrying out reactions between reactants in immiscible phases, and it has been successfully applied to the synthesis of organophosphazenes. rsc.orgcrdeepjournal.org In the substitution reactions of this compound, PTC can facilitate the transfer of the nucleophile (e.g., an alkoxide or phenoxide anion) from an aqueous or solid phase to the organic phase containing the phosphazene substrate. rsc.orgacs.org

Quaternary ammonium (B1175870) salts, such as tetrabutylammonium (B224687) bromide, are commonly used as phase-transfer catalysts. rsc.orgrsc.org The use of PTC offers several advantages, including the in-situ generation of the nucleophile from a cheaper reagent (like sodium hydroxide) and easy removal of water-soluble inorganic by-products. rsc.org Kinetic studies of phosphazene substitution reactions under PTC conditions have been performed to elucidate the reaction mechanism and determine intrinsic reaction rate constants in the organic phase. rsc.orgacs.org The catalytic activity is influenced by the structure of the phase-transfer catalyst itself. rsc.org For instance, in the reaction of hexachlorocyclotriphosphazene with 2,2,2-trifluoroethanol, the kinetic data were used to determine the intrinsic rate constants for the series of substitution reactions occurring in the organic phase. rsc.org

Kinetic Studies of Substitution Reactions

Mechanistic Insights into Nucleophilic Substitution (e.g., Sₙ2)

The reaction of this compound with nucleophiles is a cornerstone of phosphazene chemistry, enabling the synthesis of a vast array of derivatives. The substitution of chlorine atoms proceeds readily with nucleophiles like alkali metal alkoxides and amides. wikipedia.org The mechanism of this substitution is generally described as an Sₙ2-type reaction. wikipedia.orgrsc.orgcityu.edu.hk This associative substitution pathway involves the direct attack of the nucleophile on the electron-deficient phosphorus atom, leading to a proposed trigonal bipyramidal transition state. wikipedia.org

The substitution pattern is influenced by both steric and electronic effects. wikipedia.orgnih.gov For instance, when reacting with alkoxides, the substitution typically follows a non-geminal pathway, meaning the incoming nucleophiles attach to different phosphorus atoms before a second substitution occurs on the same phosphorus atom. wikipedia.org This regioselectivity is attributed to a combination of steric hindrance from the bulky incoming groups and electronic deactivation of the already substituted phosphorus center. wikipedia.org The lone pair electrons on the oxygen of the newly attached alkoxy group can engage in π-backdonation, which reduces the electrophilicity of that specific phosphorus atom, directing the next nucleophile to attack a different P-Cl bond on the ring. wikipedia.org While the associative Sₙ2 mechanism is predominant for non-geminal product formation, geminal substitution patterns are sometimes observed, particularly with primary amines, which may involve a dissociative Sₙ1-type mechanism with a rate-determining ionization step. nih.govresearchgate.net

Ring-Opening Polymerization (ROP)

This compound is a key precursor for the synthesis of poly(dichlorophosphazene), a reactive polymeric intermediate that serves as the gateway to a wide class of inorganic-organic polymers known as polyphosphazenes. wikipedia.orgnih.gov The conversion of the cyclic trimer into the linear polymer is achieved through a process known as ring-opening polymerization (ROP). wikipedia.orgucr.edu This process breaks the P-N bond in the stable six-membered ring to form long, linear polymer chains, [N=PCl₂]n, where 'n' can be as high as 15,000. wikipedia.org The resulting high molecular weight poly(dichlorophosphazene) is a highly reactive elastomer, sometimes referred to as "inorganic rubber," which is not typically isolated but is used in solution for subsequent derivatization. wikipedia.orgnih.gov

Thermal Polymerization Mechanisms

The classical and most established method for the ROP of this compound is thermal polymerization. ucr.eduacs.org This process involves heating the purified cyclic trimer in the molten state under vacuum or in an inert atmosphere at temperatures around 250 °C. wikipedia.orgnih.govucr.edu The generally accepted mechanism for thermal ROP is cationic in nature. ucr.eduacs.org It is believed to initiate with the thermally induced ionization of a P-Cl bond, leading to the formation of a coordinatively unsaturated and highly reactive phosphazenium cation, [N₃P₃Cl₅]⁺, and a chloride anion. ucr.edutubitak.gov.trresearchgate.net This electrophilic cation then attacks a nitrogen atom of a neutral cyclic trimer molecule, initiating chain propagation. ucr.edu This process, however, offers little to no molecular weight control and typically results in polymers with broad molecular weight distributions. ucr.eduacs.orgumich.edu

The ROP of this compound is highly sensitive to several factors, primarily temperature and the presence of impurities or catalysts. High monomer purity is crucial for achieving reproducible polymerization. ucr.edu In the absence of a catalyst, the polymerization requires high temperatures, typically 250 °C. wikipedia.orgucr.edu Increasing the temperature further, to around 300 °C, can lead to cross-linking, rendering the resulting "inorganic rubber" insoluble and unsuitable for further substitution reactions. rsc.org

To mitigate the harsh conditions of thermal ROP, various catalysts have been explored to lower the polymerization temperature and improve control. Lewis acids such as BCl₃ and AlCl₃ can catalyze the reaction, although the temperature reduction is modest (to around 200 °C) and reproducibility can be an issue. ucr.edu More recently, highly potent catalysts like trialkylsilylium carboranes, [R₃Si(CHB₁₁X₁₁)], have been shown to effect ROP at ambient temperatures in solution. ucr.edunih.gov For example, using 10 mol% of [Et₃Si(CHB₁₁H₅Br₆)] in a 1,2-dichlorobenzene (B45396) solution allows for complete conversion of the trimer to the polymer in approximately 90-150 minutes at room temperature. ucr.edutubitak.gov.tr

| Factor | Condition/Type | Effect on Polymerization | Reference |

|---|---|---|---|

| Temperature (Uncatalyzed) | ~250 °C | Induces polymerization in the melt. | wikipedia.orgucr.edu |

| Temperature (Uncatalyzed) | >300 °C | Promotes cross-linking and formation of insoluble polymer. | rsc.org |

| Catalyst | Lewis Acids (e.g., BCl₃, AlCl₃) | Lowers polymerization temperature to ~200 °C. | ucr.edu |

| Catalyst | Silylium Carboranes | Enables ROP at ambient temperature. | ucr.edunih.gov |

| Monomer Purity | High Purity Required | Ensures reproducible polymerization and high molecular weight. | ucr.edu |

| Concentration (Catalyzed) | Low Monomer Concentration | Can curtail ROP, especially with sensitive catalysts. | ucr.edu |

Poly(dichlorophosphazene) is thermally stable up to approximately 300 °C. acs.org However, prolonged heating at higher temperatures, around 350 °C, can cause the polymer to undergo depolymerization. wikipedia.org This process involves the breakdown of the linear polymer chains back into cyclic oligomers, primarily the trimer (this compound) and tetramer (octachlorotetraphosphazene), as this represents a thermodynamically more stable state at elevated temperatures. wikipedia.orgacs.org

Living Cationic Polymerization

An alternative, more controlled route to poly(dichlorophosphazene) that avoids the high temperatures and lack of control inherent in the thermal ROP of the cyclic trimer is the living cationic polymerization of the phosphoranimine monomer, trichloro(trimethylsilyl)phosphoranimine (Cl₃P=NSiMe₃). umich.edursc.orgdtic.mil This ambient-temperature method is initiated by small amounts of a Lewis acid, typically phosphorus pentachloride (PCl₅), in a solvent like dichloromethane. acs.orgdtic.mil

The polymerization is considered "living" because the chain ends remain active throughout the process, allowing for the sequential addition of more monomer to increase the polymer chain length. acs.orgdtic.mil This characteristic enables precise control over the polymer's molecular weight by adjusting the monomer-to-initiator ratio. umich.edudtic.mil Furthermore, this method yields polymers with narrow molecular weight distributions (polydispersity indices <1.3), a significant advantage over the broad distributions obtained from thermal ROP. nih.govdtic.milpsu.edu The living nature of the polymerization also opens pathways to create more complex polymer architectures, such as block copolymers and star-shaped polymers, under mild conditions. umich.edursc.org

| Feature | Thermal ROP of (NPCl₂)₃ | Living Cationic Polymerization of Cl₃P=NSiMe₃ |

|---|---|---|

| Monomer | This compound | Trichloro(trimethylsilyl)phosphoranimine |

| Temperature | ~250 °C | Ambient Temperature (~25 °C) |

| Molecular Weight Control | Little to none | Precise, via monomer/initiator ratio |

| Polydispersity | Broad | Narrow (<1.3) |

| Polymer Architecture | Linear homopolymers | Linear, block, star copolymers |

Alternative Polymerization Methods

While thermal and cationic polymerizations are common, alternative methods have been investigated. High-pressure polymerization has been explored as a means to influence the polymerization process, though detailed research findings on this specific method for this compound are not extensively available in the provided context. Interfacial polymerization of this compound with aromatic biphenols has been used to prepare thin cyclomatrix polyphosphazene films. rsc.org

Morphological Studies during Polymerization

The morphology of polyphosphazenes can be controlled during their synthesis. For instance, the reaction of this compound with 4,4'-sulfonyldiphenol (B7728063) (BPS) can yield different morphologies, such as nanotubes or microspheres, depending on the reaction temperature. mdpi.com At room temperature, nanotubes are preferentially formed, while at higher temperatures (e.g., 120°C), the morphology shifts to microspheres. mdpi.com The formation of these structures is influenced by the collision and aggregation of primary particles and their subsequent growth by absorbing oligomers from the solution. mdpi.com

Lewis Basicity Studies

The nitrogen atoms in the this compound ring exhibit weak Lewis basicity. wikipedia.org This basic character is thought to play a role in the mechanism of ring-opening polymerization. wikipedia.org this compound can form adducts with various Lewis acids, including AlCl3, AlBr3, GaCl3, SO3, and TaCl5. wikipedia.org The 1:1 adducts with aluminum trichloride (B1173362) and gallium trichloride have been structurally characterized, showing the metal atom bound to a nitrogen atom of the phosphazene ring. wikipedia.org This interaction leads to a more distorted chair conformation of the P3N3 ring compared to the free this compound molecule. wikipedia.org While the Brønsted basicity of phosphazenes is well-studied, their Lewis base capabilities are an area of ongoing investigation. digitellinc.com

Reductive Transformations to Low-Valent PN Heterocycles

Beyond its role as a polymer precursor, this compound can undergo reductive transformations to yield low-valent phosphorus-nitrogen (PN) heterocycles. The controlled reduction of this compound has been demonstrated using cyclic (alkyl)(amino)carbenes (CAACs). nih.govrsc.org This reaction allows for the facile one- and two-site reduction of the phosphazene ring. rsc.org

The reduction with a CAAC can lead to the formation of P-CAACMe-cyclo-(PNP(Cl)2NP(Cl)2N) and P,P′-bis-CAACMe-cyclo-(PNPNP(Cl)2N). rsc.org These reduced species exhibit interesting electronic properties. The mono-substituted product shows reactivity typical of phosphines due to its phosphorus-centered highest occupied molecular orbital (HOMO). rsc.org The di-substituted product, in contrast, displays π-conjugation across the endocyclic PNP moiety and the two carbene substituents. rsc.org These reductive methodologies can be extended to poly(dichlorophosphazene), creating a new class of inorganic polymer with chemically active lone pairs on the phosphorus centers in the main chain. nih.govrsc.org

Unraveling the Photochemical Fate of this compound

While this compound [(NPCl₂)₃] is a remarkably stable inorganic ring system, research has shown that it is not entirely inert to photochemical transformations. When dissolved in hydrocarbon solvents and subjected to prolonged ultraviolet-C (UVC) irradiation, this cyclic phosphazene undergoes a substitution reaction, leading to the formation of alkyl-substituted derivatives. This process, however, does not lead to the degradation of the robust phosphorus-nitrogen backbone.

The photochemical reaction of this compound in hydrocarbon solutions results in the substitution of one or more of its chlorine atoms with alkyl groups from the solvent molecules. wikipedia.org This transformation yields a mixture of alkyl-substituted cyclotriphosphazenes with the general formula (NPCl₂₋ₓRₓ)₃, where 'R' represents an alkyl group. wikipedia.org The extent of substitution (the value of 'x') can vary, leading to a range of products from mono- to poly-substituted derivatives.

A key characteristic of this photochemical process is the preservation of the cyclic (P₃N₃) phosphazene ring. wikipedia.org The energy from the UVC light appears to selectively activate the phosphorus-chlorine bonds, facilitating their cleavage and subsequent reaction with the hydrocarbon solvent, rather than disrupting the more stable P-N bonds of the ring itself. This selectivity is significant as it allows for the modification of the periphery of the this compound molecule while maintaining its core structure.

It is important to note that this photochemical reactivity is dependent on the physical state of the this compound. In the solid state, thin films of the compound show no chemical change even under prolonged UVC irradiation. wikipedia.org This suggests that the mobility and interaction with the hydrocarbon solvent in the solution phase are crucial for the photochemical reaction to occur.

Detailed mechanistic studies and extensive quantitative data on the photochemical degradation of this compound are not widely available in publicly accessible literature. However, the existing findings clearly indicate a pathway for its transformation under specific photochemical conditions.

Research Findings on Photochemical Alkylation

The primary research on this topic has established the fundamental aspects of the photochemical reaction of this compound with hydrocarbons. The key findings are summarized below:

| Parameter | Observation |

| Reactants | This compound [(NPCl₂)₃] and a hydrocarbon solvent (e.g., cyclohexane). |

| Conditions | Prolonged irradiation with Ultraviolet-C (UVC) light (e.g., from a mercury arc lamp). wikipedia.org |

| Products | A mixture of alkyl-substituted cyclotriphosphazenes [(NPCl₂₋ₓRₓ)₃]. wikipedia.org |

| Reaction Type | Photochemical substitution (alkylation). |

| Effect on P-N Ring | The cyclic P₃N₃ backbone remains intact. wikipedia.org |

| State Dependence | The reaction occurs in hydrocarbon solution but not in the solid state. wikipedia.org |

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a principal method for studying the properties of phosphazene systems due to its balance of computational cost and accuracy. Various DFT functionals, such as B3LYP and B3PW91, combined with different basis sets (e.g., 6-311+G(d)), are utilized to model the behavior of hexachlorophosphazene. nih.gov These calculations are instrumental in analyzing the molecule's geometry, electronic characteristics, and vibrational modes.

The electronic properties of a molecule are fundamentally described by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. nih.gov

DFT calculations are used to predict the energies of these frontier orbitals for this compound. nih.gov Steady-state and time-dependent DFT (TD-DFT) calculations can further predict electronic transitions, which are correlated with experimental UV-visible spectra. nih.govelsevierpure.com For this compound, the HOMO-LUMO gap is significant, indicating high stability. The nature of these orbitals helps in understanding the sites susceptible to nucleophilic or electrophilic attack.

Table 1: Frontier Molecular Orbital Energies of this compound

| Molecular Orbital | Energy (eV) | Description |

|---|---|---|

| HOMO | -8.5 | Primarily composed of lone pair electrons on nitrogen and chlorine atoms. Represents the electron-donating ability. |

| LUMO | -1.2 | Mainly centered on the phosphorus atoms, with contributions from σ* (P-Cl) orbitals. Represents the electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | 7.3 | Indicates high kinetic stability and low reactivity. |

Note: The values presented are representative and can vary based on the specific DFT functional and basis set used in the calculation.

A key application of DFT is geometrical optimization, which involves calculating the lowest energy arrangement of atoms in a molecule. For this compound, these calculations predict a planar P₃N₃ ring with D₃ₕ symmetry. nih.gov The computed structural parameters, such as bond lengths and angles, are in excellent agreement with experimental data obtained from X-ray and electron diffraction studies. nih.govresearchgate.net Minor distortions from perfect D₃ₕ symmetry observed in the solid state are attributed to lattice defects. nih.gov DFT calculations of conformational energies confirm the high stability of this planar ring structure. elsevierpure.com

Table 2: Comparison of Calculated and Experimental Geometrical Parameters for this compound

| Parameter | DFT Calculated Value (B3LYP) | Experimental Value (X-ray Diffraction) |

|---|---|---|

| P-N Bond Length | 1.58 Å | 1.577 Å |

| P-Cl Bond Length | 2.00 Å | 1.99 Å |

| ∠N-P-N Angle | 118.5° | 118.4° |

| ∠P-N-P Angle | 121.4° | 121.2° |

DFT calculations are highly effective in simulating the vibrational spectra (FT-IR and FT-Raman) of this compound. nih.gov By calculating the harmonic frequencies corresponding to the fundamental vibrational modes of the molecule, a theoretical spectrum can be generated. These simulated spectra show excellent agreement with experimentally recorded FT-IR and FT-Raman spectra. elsevierpure.comresearchgate.net This correlation between theoretical and experimental data allows for a complete and revised vibrational assignment for all fundamental modes, providing a deeper understanding of the molecule's dynamic behavior. nih.gov Aided by normal coordinate analysis, these DFT simulations serve as a powerful tool for interpreting complex experimental spectra. nih.gov

Table 3: Selected Vibrational Frequencies of this compound

| Vibrational Mode | DFT Calculated Frequency (cm⁻¹) | Experimental FT-Raman Frequency (cm⁻¹) | Experimental FT-IR Frequency (cm⁻¹) |

|---|---|---|---|

| P-Cl Stretch (Symmetric) | 405 | 408 | - |

| P-Cl Stretch (Asymmetric) | 608 | - | 612 |

| Ring Stretch (P-N) | 1220 | - | 1218 |

| Ring Deformation | 525 | 522 | 528 |

Beyond the frontier orbitals, a broader analysis of molecular orbitals provides a more complete picture of bonding and reactivity. Methods like Natural Bond Orbital (NBO) analysis are used to investigate charge distribution, donor-acceptor interactions, and the nature of the P-N bond. nih.gov These studies reveal the contributions of covalent, ionic, and negative hyperconjugation interactions to the electronic structure of the phosphazene ring.

Ionization Potential (I): Related to -EHOMO, it measures the energy required to remove an electron.

Electron Affinity (A): Related to -ELUMO, it measures the energy released when an electron is added.

Chemical Hardness (η): Calculated as (I - A) / 2, it indicates resistance to change in electron distribution. A large HOMO-LUMO gap corresponds to high hardness and low reactivity.

Electronegativity (χ): Calculated as (I + A) / 2, it measures the ability of the molecule to attract electrons.

These descriptors collectively suggest that this compound is a hard molecule with high stability, consistent with its known chemistry. nih.gov

Monte Carlo Simulations for Adsorption Phenomena

Monte Carlo (MC) simulations are a class of computational algorithms that rely on repeated random sampling to obtain numerical results, making them particularly useful for studying complex systems like adsorption. nih.gov In the context of materials chemistry, MC simulations can model the interaction and arrangement of molecules on a surface, predicting adsorption energies and preferred orientations. researchgate.net

While studies focusing directly on the adsorption of this compound are limited, research on its derivatives demonstrates the utility of this method. For example, MC simulations have been used to investigate the adsorption of Hexa (3-methoxy propan-1,2 diol) cyclotriphosphazene (B1200923) (HMC) on an Fe (110) surface in the context of corrosion inhibition. researchgate.netnih.gov The simulations showed that the HMC molecule adsorbs spontaneously and in a parallel orientation to the metal surface. researchgate.net The calculated adsorption energies, which were large and negative, indicated a strong, stable interaction between the phosphazene derivative and the surface. researchgate.net Such studies highlight how MC simulations can provide molecular-level insights into the adsorption process, complementing experimental findings. nih.gov

Inorganic Polymers (Polyphosphazenes)

Polyphosphazenes represent a major family of inorganic polymers derived from this compound. The polymer backbone, composed of repeating -N=P- units, provides a foundation of high thermal stability and inherent flame resistance. The true versatility of this polymer system lies in the two reactive P-Cl bonds within each repeating unit, which act as handles for introducing a vast library of organic side groups, thereby creating materials with tailored properties.

Synthesis and Characterization of Poly(dichlorophosphazene) (B1141720)

The primary precursor for most poly(organophosphazenes) is the linear polymer poly(dichlorophosphazene), [NPCl₂]n. The most established and widely utilized method for its synthesis is the thermal ring-opening polymerization (TROP) of hexachlorocyclotriphosphazene, (NPCl₂)₃. This process involves heating the highly purified cyclic trimer in a sealed system at approximately 250 °C, which converts it into a long-chain linear polymer, often with 15,000 or more repeating units. wikipedia.org While effective for producing high molecular weight polymer, TROP typically results in a broad molecular weight distribution. acs.org

Alternative synthetic routes offer greater control over the polymer's molecular architecture. A key development is the living cationic polymerization of the phosphoranimine monomer, Cl₃P=NSiMe₃, initiated by phosphorus pentachloride (PCl₅) at room temperature. acs.org This method allows for the synthesis of poly(dichlorophosphazene) with controlled molecular weights and narrow polydispersities (a low ratio of weight-average to number-average molecular weight). acs.org Other methods include the thermal condensation of P-trichloro-N-(dichlorophosphoryl)monophosphazene (Cl₂P(O)=NPCl₃), which eliminates POCl₃ to yield the desired polymer. nih.gov

Due to its extreme sensitivity to moisture, which can cause hydrolysis and cross-linking, poly(dichlorophosphazene) is typically not isolated. frontiersin.org Its characterization is often performed after its conversion to a stable derivative, such as poly(diphenoxyphosphazene). nih.gov Key characterization techniques include Gel Permeation Chromatography (GPC) to determine molecular weight and polydispersity, and ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy, which shows a characteristic signal for the [NPCl₂]n unit around -18 ppm. nih.govlibretexts.org

Derivatization of Poly(dichlorophosphazene) via Side Group Substitution

The highly reactive phosphorus-chlorine bonds in poly(dichlorophosphazene) are the cornerstone of polyphosphazene chemistry, allowing for its derivatization through macromolecular nucleophilic substitution. acs.org This process enables the replacement of the chlorine atoms with a vast number of organic or organometallic nucleophiles, leading to the formation of stable and functional poly(organophosphazenes). wikipedia.org Common nucleophiles include alkoxides, aryloxides, and amines. wikipedia.org The reactions can be carried out to replace all chlorine atoms with a single type of side group or sequentially/simultaneously with two or more different nucleophiles to create mixed-substituent copolymers, which allows for fine-tuning of the final material's properties. researchgate.netpsu.edu

The properties of a polyphosphazene polymer are overwhelmingly dictated by the nature of the side groups attached to its inorganic backbone. nih.gov This unique feature allows for the creation of materials with an exceptionally wide range of characteristics, from low-temperature elastomers to high-T₉ glasses, and from water-insoluble hydrophobic materials to water-soluble hydrogels. wikipedia.orgmdpi.com

The flexibility of the polymer backbone and, consequently, its glass transition temperature (T₉), is highly dependent on the size and flexibility of the side groups. nih.gov Small or flexible side groups, such as methoxy, ethoxy, or methoxyethoxyethoxy, result in minimal restriction to the torsional motion of the P-N backbone, leading to polymers with very low T₉ values and elastomeric properties. nih.gov Conversely, bulky or rigid side groups like phenoxy or p-phenylphenoxy increase the barrier to rotation, resulting in polymers with higher T₉ values that are typically thermoplastics. Hydrolytic stability is also controlled by the side group chemistry; aryloxy and alkoxy groups generally confer high stability, whereas side groups like amino acid esters render the polymer backbone susceptible to hydrolysis, making them suitable for biodegradable applications. nih.gov

| Side Group (R) in [N=P(R)₂]n | Glass Transition Temperature (T₉) | Polymer Characteristics | Solubility Profile |

|---|---|---|---|

| -OCH₃ (Methoxy) | -84 °C | Elastomer | Water-soluble |

| -OCH₂CF₃ (Trifluoroethoxy) | -66 °C | Crystalline Thermoplastic, Hydrophobic | Soluble in ketones, esters |

| -OC₂H₅ (Ethoxy) | -84 °C | Elastomer | Soluble in THF, benzene |

| -OC₆H₅ (Phenoxy) | -8 °C | Thermoplastic, Film-forming | Soluble in THF, chloroform |

| -NHCH₃ (Methylamino) | -4 °C | Thermoplastic | Soluble in polar solvents |

| -OCH₂CH₂OCH₂CH₂OCH₃ (MEE) | -84 °C | Water-soluble Elastomer | Water, THF, benzene |

Note: T₉ values can vary based on molecular weight and measurement conditions. Data compiled from multiple sources. wikipedia.orgnih.govresearchgate.netresearchgate.net

While derivatization is most commonly performed on the linear polymer, the parent cyclic trimer, hexachlorocyclotriphosphazene [(NPCl₂)₃], can also be fully substituted to form discrete, small-molecule compounds. The synthesis of hexaalkoxycyclotriphosphazenes, [NP(OR)₂]₃, is a prime example. These compounds are typically prepared through the reaction of hexachlorocyclotriphosphazene with a sodium alkoxide (NaOR) in a suitable organic solvent like tetrahydrofuran (B95107) (THF). libretexts.org

The reaction proceeds via a nucleophilic substitution mechanism where the alkoxide ion displaces the chloride ions on the phosphorus atoms of the phosphazene ring. libretexts.org By using a stoichiometric excess of the sodium alkoxide and appropriate reaction conditions (e.g., refluxing in THF), it is possible to achieve complete substitution of all six chlorine atoms to yield the corresponding hexaalkoxycyclotriphosphazene. mdpi.com Characterization of these crystalline products is performed using techniques such as ³¹P NMR, which confirms the complete substitution by a shift in the phosphorus signal, as well as ¹H and ¹³C NMR to verify the structure of the attached alkoxy groups. researchgate.netmdpi.com

Flame Retardancy and Fire Safety

The inherent presence of phosphorus and nitrogen in the phosphazene backbone provides a natural synergy for flame retardancy. This makes phosphazene-based compounds, both small molecules derived from the cyclic trimer and polyphosphazenes, highly effective as halogen-free flame retardants for a wide range of polymeric materials. They can be incorporated as additives or reactive components to enhance the fire safety of materials like polycarbonates, polyesters, and epoxy resins. nih.govmdpi.com

Flame Retardant Mechanisms of Phosphazene Compounds

Phosphazene compounds exert their flame-retardant effects through a combination of condensed-phase and gas-phase mechanisms, making them highly efficient.

Condensed-Phase Mechanism: During thermal decomposition, phosphazene compounds can break down to form phosphoric acid, metaphosphoric acid, and ultimately polyphosphoric acid. mdpi.com This acidic layer promotes the dehydration and charring of the underlying polymer matrix. The resulting char acts as a non-volatile, insulating protective film on the material's surface, which isolates the bulk polymer from heat and air (oxygen), thereby suppressing further combustion and reducing smoke production. mdpi.commdpi.com

Gas-Phase Mechanism: In the gas phase, the combustion process is propagated by high-energy free radicals such as H• and HO•. Upon heating, some phosphazene compounds can release phosphorus-containing radicals, notably PO•, into the flame. mdpi.com These PO• species act as radical scavengers, interrupting the chain reactions of combustion by combining with the H• and HO• radicals to form less reactive species. mdpi.com This "flame poisoning" effect extinguishes the flame and reduces heat release. mdpi.com Additionally, the release of non-combustible gases like ammonia (B1221849) and nitrogen during decomposition can dilute the oxygen concentration in the vicinity of the flame, further inhibiting combustion. mdpi.com

The effectiveness of these mechanisms is demonstrated by significant improvements in standard fire safety metrics when phosphazene flame retardants are added to polymers.

| Polymer System | Phosphazene Additive (wt%) | LOI (vol%) | UL-94 Rating | PHRR Reduction (%) |

|---|---|---|---|---|

| Poly(lactic acid) (PLA) | Neat | 21.6 | Fail | - |

| PLA | HAP-DOPS (5%) | 26.6 | V-0 | ~15% |

| Polycarbonate (PC) | Neat | 25.0 | V-2 | - |

| PC | HSPCTP (3%) | 28.4 | V-0 | Not Reported |

| Polyethylene Terephthalate (PET) | Neat | 25.2 | V-2 | - |

| PET | PZS_CLNT (5%) | 34.4 | V-0 | ~34% |

LOI: Limiting Oxygen Index; UL-94: Vertical Burn Test Rating; PHRR: Peak Heat Release Rate. HAP-DOPS, HSPCTP, and PZS_CLNT are different functionalized phosphazene derivatives. Data compiled from multiple sources. frontiersin.orgmdpi.com

Advanced Materials Science and Engineering Applications of Hexachlorophosphazene

Hexachlorophosphazene [(N=PCl₂)₃] serves as a versatile precursor in the development of advanced materials, owing to its reactive P-Cl bonds which allow for a wide range of chemical modifications. Its applications are particularly prominent in the field of flame retardants and the creation of novel hybrid materials.

Future Research Directions and Emerging Areas

Development of Novel Synthetic Routes

The conventional synthesis of hexachlorophosphazene ([NPCl₂]₃) from phosphorus pentachloride (PCl₅) and ammonium (B1175870) chloride (NH₄Cl) is effective but often requires high temperatures and can produce a mixture of cyclic and linear oligomers, necessitating complex purification steps nih.govnih.gov. Emerging research is focused on developing more controlled, efficient, and environmentally benign synthetic methods.

A significant advancement is the use of alternative reagents, such as the reaction between PCl₅ and tris(trimethylsilyl)amine (B75434) (N(SiMe₃)₃), which proceeds under milder conditions nih.govmdpi.com. Another key area is the development of living cationic polymerization of phosphoranimines like Cl₃P=NSiMe₃, initiated by PCl₅ jku.at. This method allows for the controlled synthesis of linear poly(dichlorophosphazene) (B1141720) with defined chain lengths. These linear oligomers can then be induced to cyclize in a controlled manner by reacting them with agents such as hexamethyldisilazane (B44280) (HMDS) or NH₄Cl, offering a pathway to selectively produce cyclic phosphazenes of a desired ring size nih.govnih.govjku.at. A one-pot synthesis method, which combines the formation of the Cl₃P=NSiMe₃ monomer and its subsequent polymerization, has also been developed to improve efficiency nih.govnih.gov.

Catalysis represents another promising frontier. The use of Lewis acids is known to lower the temperature required for traditional ring-opening polymerization (ROP) psu.edu. More specifically, divalent metal chlorides like zinc chloride (ZnCl₂) have been employed as catalysts in liquid-solid two-phase systems to shorten reaction times and improve the yield of this compound to 70-75% rsc.org. The goals of these novel routes are summarized in the table below.

| Synthetic Approach | Key Features | Primary Advantage(s) |

| Living Cationic Polymerization & Controlled Cyclization | Polymerization of Cl₃P=NSiMe₃ followed by reaction with HMDS or NH₄Cl. | Control over cyclic ring size, reduced byproducts nih.govnih.gov. |

| Alternative Reagents | Reaction of PCl₅ with N(SiMe₃)₃. | Milder reaction conditions compared to traditional synthesis mdpi.comjku.at. |

| Catalytic Methods | Use of Lewis acids or divalent metal chlorides (e.g., ZnCl₂). | Shorter reaction times, improved yields, lower polymerization temperatures psu.edursc.org. |

| One-Pot Synthesis | In-situ formation of monomer followed by polymerization. | Increased process efficiency and simplification nih.govnih.gov. |

Exploration of New Functionalized Derivatives with Tailored Properties

The remarkable versatility of this compound stems from the reactivity of its phosphorus-chlorine bonds, which allows for the substitution of chlorine atoms with a vast array of organic or organometallic side groups via nucleophilic substitution researchgate.net. This capability is the foundation for creating a nearly limitless library of functionalized derivatives with properties tailored for specific applications.

Future research is heavily invested in creating polymers with advanced and precisely controlled architectures. The advent of living cationic polymerization techniques has enabled the synthesis of complex structures such as block copolymers (e.g., polyphosphazene-b-polystyrene), star-shaped polymers , and dendritic molecular brushes rsc.orgtandfonline.comnih.govacs.org. These architectures are crucial for generating materials that can self-assemble into ordered nanostructures nih.gov.

A major thrust of this research is in the biomedical field. By attaching specific side groups, such as amino acid esters, glycolates, or imidazole, scientists can create biodegradable and biocompatible polymers. These materials are being explored for applications in tissue engineering, as drug delivery vehicles, and as shape-memory polymers for medical devices like stents nih.govpsu.edutandfonline.comscientific.net. The degradation rate and mechanical properties of these polymers can be finely tuned by the choice of the substituent group nih.govscientific.net.